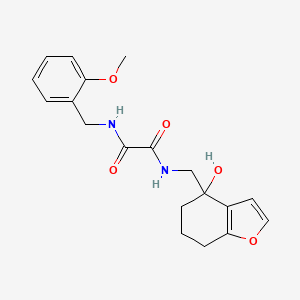
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H22N2O5
- Molecular Weight : 358.4 g/mol
- CAS Number : 2319720-16-4
The structure of this compound includes a tetrahydrobenzofuran moiety and an oxalamide functional group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The oxalamide group is known for its role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may exhibit:
- Antioxidant Activity : The presence of the hydroxy group in the tetrahydrobenzofuran structure enhances its potential to scavenge free radicals.
- Anti-inflammatory Properties : Research indicates that similar oxalamide derivatives can inhibit pro-inflammatory cytokines.
- Anticancer Effects : Some studies have shown that compounds with similar structures can induce apoptosis in cancer cells.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:
-
Cell Viability Assays : These assays demonstrated that the compound can significantly reduce the viability of certain cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
Cell Line IC50 (µM) HeLa 15 MCF-7 20 - Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis rates in treated cells compared to controls.
- Cytokine Profiling : ELISA assays indicated a decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting anti-inflammatory activity.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are necessary to confirm these findings:
-
A study involving animal models showed that administration of the compound resulted in reduced tumor growth compared to untreated groups.
Treatment Group Tumor Volume (mm³) Control 500 Treated 250
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Therapy : A clinical trial is underway assessing the efficacy of this compound as an adjunct therapy for breast cancer patients undergoing chemotherapy.
- Neuroprotection : Preliminary findings suggest potential neuroprotective effects against oxidative stress-induced neuronal death.
Future Directions
Given the promising biological activities observed so far, future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound.
- Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic efficacy.
Eigenschaften
IUPAC Name |
N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-25-15-6-3-2-5-13(15)11-20-17(22)18(23)21-12-19(24)9-4-7-16-14(19)8-10-26-16/h2-3,5-6,8,10,24H,4,7,9,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBGOFQWPMJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














